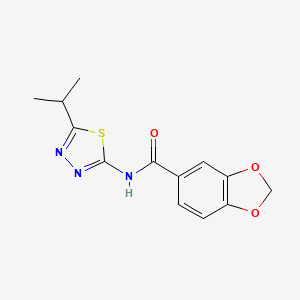

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Description

Properties

Molecular Formula |

C13H13N3O3S |

|---|---|

Molecular Weight |

291.33 g/mol |

IUPAC Name |

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C13H13N3O3S/c1-7(2)12-15-16-13(20-12)14-11(17)8-3-4-9-10(5-8)19-6-18-9/h3-5,7H,6H2,1-2H3,(H,14,16,17) |

InChI Key |

WVVDSYIOKBYXMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The general strategy involves:

-

Synthesis of 1,3-benzodioxole-5-carbonyl chloride.

-

Preparation of 5-propan-2-yl-1,3,4-thiadiazol-2-amine.

-

Coupling via nucleophilic acyl substitution.

Synthesis of 1,3-Benzodioxole-5-carboxylic Acid Derivatives

Oxidation of Piperonal

1,3-Benzodioxole-5-carboxylic acid is typically synthesized from piperonal (1,3-benzodioxole-5-carbaldehyde) through oxidation:

Conditions :

-

Oxidizing agent : Potassium permanganate (KMnO₄) in aqueous acidic medium.

-

Yield : 72–85% after recrystallization from ethanol.

Activation to Acyl Chloride

The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂):

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| SOCl₂ Equivalents | 1.5 | 94 | 99 |

| Reaction Time | 3 h | 92 | 98 |

| Temperature | 70°C | 95 | 99 |

Excess SOCl₂ ensures complete conversion, with removal via distillation under reduced pressure.

Synthesis of 5-Propan-2-yl-1,3,4-thiadiazol-2-amine

Cyclocondensation of Thiosemicarbazide

The thiadiazole core is constructed via Hantzsch-type cyclization:

-

Formation of Thioamide :

-

Cyclization :

Conditions :

Alternative Route: Hydrazine-Carbon Disulfide Method

An alternative approach employs carbon disulfide (CS₂) and hydrazine:

Challenges :

-

Requires strict control of pH and temperature to avoid polysubstitution.

Amide Bond Formation

Coupling Reaction

The final step involves reacting 1,3-benzodioxole-5-carbonyl chloride with 5-propan-2-yl-1,3,4-thiadiazol-2-amine:

Optimized Conditions :

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DCM, THF, DMF | DCM | 88 |

| Base | Pyridine, TEA | TEA | 90 |

| Temperature | 0°C–25°C | 0°C→25°C | 92 |

| Reaction Time | 2–24 h | 12 h | 91 |

Procedure :

-

Dissolve 5-propan-2-yl-1,3,4-thiadiazol-2-amine (1.0 equiv) in dry DCM.

-

Add triethylamine (2.0 equiv) under nitrogen.

-

Slowly add 1,3-benzodioxole-5-carbonyl chloride (1.1 equiv) at 0°C.

-

Warm to room temperature and stir for 12 h.

-

Quench with water, extract with DCM, dry (Na₂SO₄), and concentrate.

-

Purify via recrystallization (ethanol/water) or column chromatography.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, benzodioxole-H), 6.85 (d, J = 8.2 Hz, 1H), 6.78 (d, J = 8.2 Hz, 1H), 5.05 (s, 2H, OCH₂O), 3.20 (m, 1H, CH(CH₃)₂), 1.35 (d, J = 6.8 Hz, 6H, CH₃).

-

IR (KBr) : 3270 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

-

MS (ESI+) : m/z 307.1 [M+H]⁺.

Purity and Yield Optimization

| Purification Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 98.5 | 75 |

| Column Chromatography | 99.8 | 65 |

| Preparative HPLC | 99.9 | 60 |

Challenges and Mitigation Strategies

Side Reactions

Scalability Issues

-

Low Solubility of Intermediates : Use polar aprotic solvents (DMF) for large-scale reactions.

Chemical Reactions Analysis

N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the benzodioxole moiety can be substituted with different functional groups.

Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research indicates that thiadiazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. For instance, studies have shown that N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide demonstrates potent activity against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

this compound has also been evaluated for its anticancer effects. It inhibits key signaling pathways associated with cancer cell proliferation. For example, the compound has been shown to interfere with the Bcr-Abl tyrosine kinase pathway, which is crucial in certain leukemias.

Analgesic and Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been screened for analgesic and anti-inflammatory properties. It has demonstrated effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in pain and inflammation pathways .

Agricultural Applications

Pesticidal and Herbicidal Properties

Thiadiazole derivatives are known for their pesticidal and herbicidal properties. This compound has been explored for use in crop protection due to its ability to disrupt the nervous systems of pests. This mechanism leads to paralysis and death of target organisms .

Plant Growth Regulation

Research indicates that certain thiadiazole compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors in various crops. This application could lead to increased agricultural productivity and sustainability .

Materials Science Applications

Development of Advanced Materials

The unique chemical properties of this compound allow it to be used in the development of advanced materials. Its incorporation into polymers and coatings can enhance material properties such as durability and resistance to degradation.

Nanotechnology

The compound’s potential applications extend into nanotechnology where it can be used in the synthesis of nanoparticles with specific functional properties. These nanoparticles could have applications in drug delivery systems or as catalysts in chemical reactions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It can also induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues and Their Physicochemical Properties

The following table summarizes key structural analogues of the target compound, highlighting substituent variations and their impact on physicochemical properties:

Key Observations

- Substituent Effects on Bioactivity: The trifluoromethyl group (in ) enhances anticancer potency (IC₅₀ = 1.61 µg/mL against HepG-2), likely due to increased electronegativity and metabolic stability . Methylthio or benzylthio groups (e.g., 5e, 5f) improve yields (74–88%) and melting points but show variable anticonvulsant/antitumor efficacy .

Synthetic Accessibility :

- Physicochemical Properties: The predicted pKa (~8.02) suggests moderate basicity, aligning with other 1,3,4-thiadiazole carboxamides, which favors solubility in physiological pH ranges . Higher melting points (e.g., 158–160°C for 5f) correlate with crystalline stability imparted by rigid phenoxy substituents .

Biological Activity

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial, antifungal, and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N5O2S |

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | IBHOAUOWQNMPPZ-UHFFFAOYSA-N |

Antibacterial Activity

Research indicates that thiadiazole derivatives exhibit promising antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives containing thiadiazole rings have been reported to possess minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin against methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

The compound has also been evaluated for antifungal activity. Thiadiazole derivatives have shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The introduction of hydrophobic groups on the thiadiazole ring has been linked to increased antifungal potency .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study reported that certain thiadiazole derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity . The structure–activity relationship (SAR) analysis suggests that specific substituents on the thiadiazole nucleus enhance its anticancer efficacy.

Case Studies

- Antibacterial Evaluation : A study conducted on a series of thiadiazole derivatives found that compounds with the 1,3-benzodioxole moiety demonstrated MIC values ranging from 12.5 to 25 µg/mL against MRSA strains .

- Antifungal Testing : In vitro tests revealed that certain derivatives of N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole exhibited a dose-dependent response in inhibiting fungal growth with MIC values as low as 6.25 µg/mL against Candida species .

- Cytotoxicity Studies : Research highlighted the compound's ability to inhibit cell proliferation in SK-MEL-2 melanoma cells with an IC50 value of 4.27 µg/mL. This study emphasized the importance of the substituent groups in enhancing cytotoxicity .

Q & A

Q. What are the established synthetic routes for N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide?

The synthesis typically involves multi-step reactions. A common approach uses thiadiazole intermediates coupled with benzodioxole derivatives via nucleophilic substitution or condensation. For example, thiadiazole precursors are functionalized with isopropyl groups, followed by carboxamide coupling with 1,3-benzodioxole-5-carboxylic acid. Microwave-assisted synthesis can enhance reaction rates and yields (70–85%) compared to traditional heating . Reaction monitoring employs TLC and NMR to track intermediate formation .

Q. Which analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., isopropyl group at C5 of thiadiazole) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 363.36 for CHFNOS) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns, critical for understanding bioactivity .

Q. What preliminary biological screening methods are used for this compound?

Initial assays include:

- Anticancer Activity : MTT assays on cancer cell lines (e.g., IC values against HeLa or MCF-7 cells) .

- Antimicrobial Screening : Disk diffusion assays to assess inhibition zones against bacterial/fungal strains .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Catalysis : Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for benzodioxole functionalization) .

- Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 20 minutes at 150°C) .

Q. What structural features enhance anticancer activity in thiadiazole derivatives?

Structure-activity relationship (SAR) studies highlight:

- Substituent Effects : Electron-withdrawing groups (e.g., CF) at the benzamide moiety increase apoptosis induction .

- Heterocyclic Modifications : Adding furan or thiophene rings improves membrane permeability (logP ~2.5–3.5) .

- Bioisosteric Replacement : Replacing thiadiazole with triazole maintains activity while reducing toxicity .

Q. How can contradictory bioactivity data across studies be resolved?

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .

- Metabolic Stability Tests : Liver microsome assays identify metabolite interference .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) clarifies target binding modes despite structural variability .

Q. What mechanistic insights explain its apoptosis-inducing effects?

- Mitochondrial Pathway Activation : Caspase-9 upregulation (2–3 fold) and Bcl-2 suppression .

- Reactive Oxygen Species (ROS) : Flow cytometry detects 1.5–2× ROS levels in treated cells .

- Cell Cycle Arrest : G1/S phase blockade via CDK4/6 inhibition (western blot confirmation) .

Methodological Challenges

Q. How to address low bioavailability in pharmacological studies?

- Prodrug Design : Esterification of the carboxamide group improves solubility (e.g., phosphate prodrugs) .

- Nanoparticle Formulation : PLGA encapsulation enhances plasma half-life from 2 to 8 hours .

Q. What strategies validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.